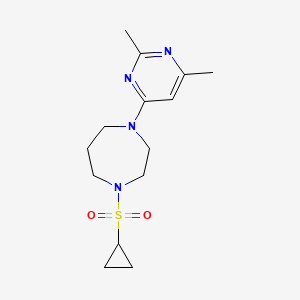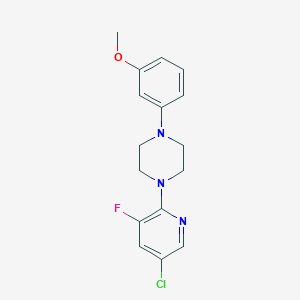![molecular formula C16H25ClN4 B12265292 5-chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12265292.png)
5-chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]-N-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]-N-methylpyrimidin-2-amine is a complex organic compound that belongs to the class of piperidine derivatives These compounds are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]-N-methylpyrimidin-2-amine typically involves multiple steps, starting from readily available starting materialsThe final step often includes the chlorination of the pyrimidine ring to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include alkyl halides or halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions may introduce new alkyl or halogen groups into the molecule .
Scientific Research Applications
5-chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]-N-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets in the body. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-chloro-1-(4-piperidinyl)-2-benzimidazolidinone: This compound shares a similar piperidine structure but differs in its benzimidazole ring.
5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine: This compound has a similar pyrimidine ring but includes different substituents.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial purposes .
Properties
Molecular Formula |
C16H25ClN4 |
|---|---|
Molecular Weight |
308.8 g/mol |
IUPAC Name |
5-chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C16H25ClN4/c1-20(16-18-10-14(17)11-19-16)15-6-8-21(9-7-15)12-13-4-2-3-5-13/h10-11,13,15H,2-9,12H2,1H3 |
InChI Key |
PICWAZVMDUFCSX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC2CCCC2)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]dimethylamine](/img/structure/B12265212.png)
![N-methyl-1-(pyridin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine](/img/structure/B12265216.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B12265226.png)
![2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B12265231.png)

![N-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12265241.png)
![3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-5-methyl-1,2-oxazole](/img/structure/B12265245.png)
![Methyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12265246.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B12265266.png)
![2-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}sulfonyl)benzonitrile](/img/structure/B12265271.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B12265283.png)
![4-{1-[(4-Bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B12265291.png)
